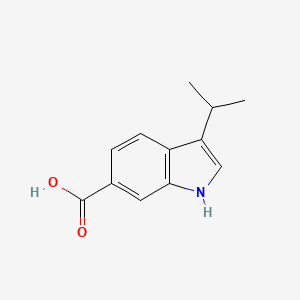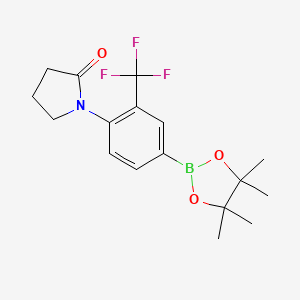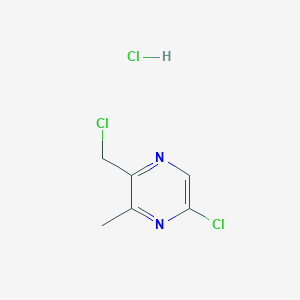
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is a chemical compound with the molecular formula C6H7Cl2N2·HCl It is a pyrazine derivative that has been studied for its various applications in scientific research and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride typically involves the chlorination of 3-methylpyrazine. The process includes the following steps:
Chlorination: 3-methylpyrazine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atoms at the desired positions.
Hydrochloride Formation: The resulting 5-Chloro-2-(chloromethyl)-3-methylpyrazine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Chlorination: Using industrial chlorinators and catalysts to achieve efficient chlorination.
Purification: The product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in high purity.
化学反应分析
Types of Reactions
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used to replace chlorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
科学研究应用
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other pyrazine derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Disrupt Cellular Processes: Affect cellular processes by interacting with DNA or proteins.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride: A similar compound with a pyrimidine ring instead of a pyrazine ring.
5-Chloro-2-methyl-4-isothiazolin-3-one: Another compound with similar chlorine substitution but different ring structure.
Uniqueness
5-Chloro-2-(chloromethyl)-3-methylpyrazine Hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H7Cl3N2 |
|---|---|
分子量 |
213.5 g/mol |
IUPAC 名称 |
5-chloro-2-(chloromethyl)-3-methylpyrazine;hydrochloride |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c1-4-5(2-7)9-3-6(8)10-4;/h3H,2H2,1H3;1H |
InChI 键 |
ZZYOUWKLWSGXQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN=C1CCl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
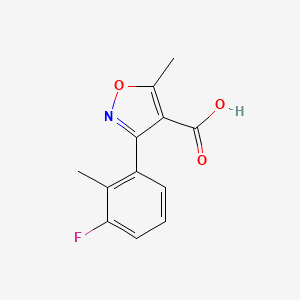
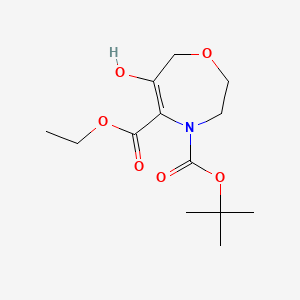

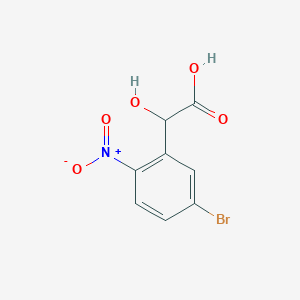
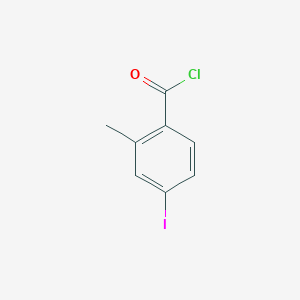
![4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid](/img/structure/B13703529.png)
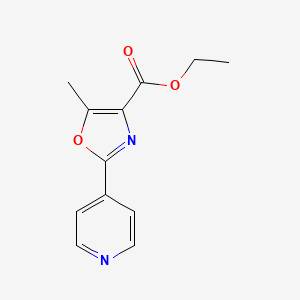
![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)


